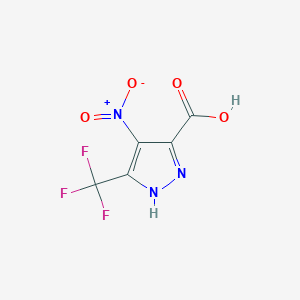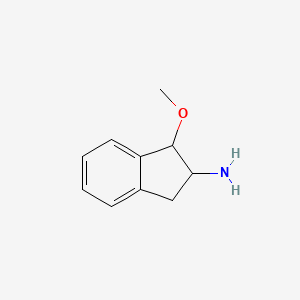![molecular formula C10H10N2O2 B1319065 [4-(3-Méthyl-1,2,4-oxadiazol-5-yl)phényl]méthanol CAS No. 362529-02-0](/img/structure/B1319065.png)
[4-(3-Méthyl-1,2,4-oxadiazol-5-yl)phényl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and a 3-methyl-1,2,4-oxadiazole moiety
Applications De Recherche Scientifique
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are likely to interact with various targets, including enzymes and receptors, involved in these infectious diseases.
Mode of Action
1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The compound may bind to its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may exert its effects by inhibiting the growth or replication of infectious agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the phenyl ring: The oxadiazole ring is then coupled with a phenyl ring through various coupling reactions, such as Suzuki or Heck coupling.
Introduction of the methanol group: The final step involves the reduction of a suitable precursor, such as a benzaldehyde derivative, to introduce the methanol group.
Industrial Production Methods: Industrial production of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, leading to various reduced derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium-based reagents (e.g., PCC, PDC) and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Products include [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]formaldehyde and [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]carboxylic acid.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
- [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]amine
- [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid
- [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]ethanol
Comparison:
- Structural Differences: The presence of different functional groups (e.g., amine, acetic acid, ethanol) leads to variations in chemical reactivity and physical properties.
- Unique Features: [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol is unique due to the presence of the methanol group, which imparts specific reactivity and potential for further functionalization.
Propriétés
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPDFFUEDRYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593232 |
Source


|
| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-02-0 |
Source


|
| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B1319004.png)


![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)

